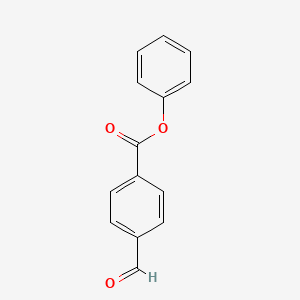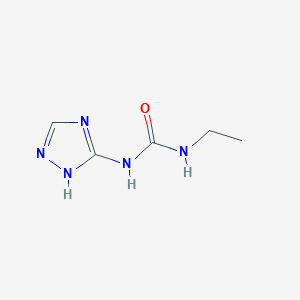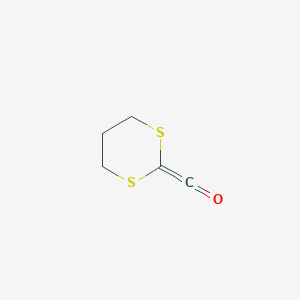
Acetamide, N-methyl-N-4-pyridinyl-, N'-oxide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Acetamide, N-methyl-N-4-pyridinyl-, N’-oxide is an organic compound with the molecular formula C8H10N2O2 and a molecular weight of 166.1772 g/mol This compound is characterized by the presence of an acetamide group, a methyl group, and a pyridinyl group, along with an N’-oxide functional group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Acetamide, N-methyl-N-4-pyridinyl-, N’-oxide can be achieved through several methods. One common approach involves the reaction of N-methylacetamide with 4-pyridinecarboxylic acid under specific conditions to introduce the N’-oxide group. The reaction typically requires the use of oxidizing agents such as hydrogen peroxide or peracids to achieve the desired oxidation state .
Industrial Production Methods
In an industrial setting, the production of Acetamide, N-methyl-N-4-pyridinyl-, N’-oxide may involve large-scale oxidation processes. These processes often utilize continuous flow reactors to ensure efficient and consistent production. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
Acetamide, N-methyl-N-4-pyridinyl-, N’-oxide undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form higher oxidation state derivatives.
Reduction: Reduction reactions can convert the N’-oxide group back to the corresponding amine.
Substitution: The compound can participate in nucleophilic substitution reactions, where the pyridinyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, peracids.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Halides, amines, thiols.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield higher oxidation state compounds, while reduction can produce amines. Substitution reactions can result in a variety of substituted acetamide derivatives .
Applications De Recherche Scientifique
Acetamide, N-methyl-N-4-pyridinyl-, N’-oxide has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and as an intermediate in various industrial processes
Mécanisme D'action
The mechanism of action of Acetamide, N-methyl-N-4-pyridinyl-, N’-oxide involves its interaction with specific molecular targets. The N’-oxide group can participate in redox reactions, influencing the compound’s reactivity and interactions with other molecules. The pyridinyl group can engage in π-π stacking interactions and hydrogen bonding, contributing to the compound’s binding affinity and specificity .
Comparaison Avec Des Composés Similaires
Similar Compounds
N-(Pyridin-4-yl)acetamide: Similar structure but lacks the N’-oxide group.
N-Methyl-N-(3-pyridinyl)acetamide: Similar structure with a different position of the pyridinyl group.
N-(4-Piperidinyl)acetamide: Contains a piperidine ring instead of a pyridine ring
Uniqueness
Acetamide, N-methyl-N-4-pyridinyl-, N’-oxide is unique due to the presence of the N’-oxide group, which imparts distinct chemical properties and reactivity. This functional group enhances the compound’s ability to participate in redox reactions and influences its interactions with other molecules, making it valuable for various applications .
Propriétés
Numéro CAS |
54818-74-5 |
|---|---|
Formule moléculaire |
C8H10N2O2 |
Poids moléculaire |
166.18 g/mol |
Nom IUPAC |
N-methyl-N-(1-oxidopyridin-1-ium-4-yl)acetamide |
InChI |
InChI=1S/C8H10N2O2/c1-7(11)9(2)8-3-5-10(12)6-4-8/h3-6H,1-2H3 |
Clé InChI |
DAUCURPSFWRJHO-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)N(C)C1=CC=[N+](C=C1)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-Acetamido-3-[3-(acetyloxy)-4-methoxyphenyl]prop-2-enoic acid](/img/structure/B14636267.png)
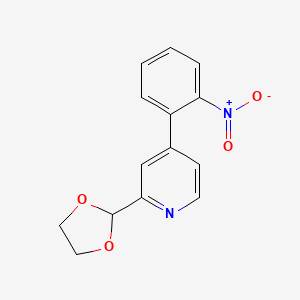
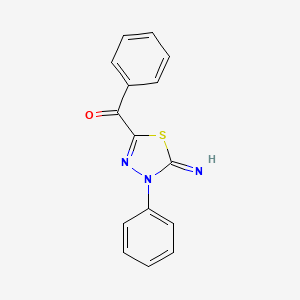
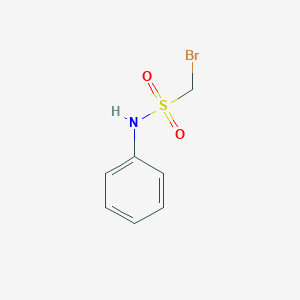
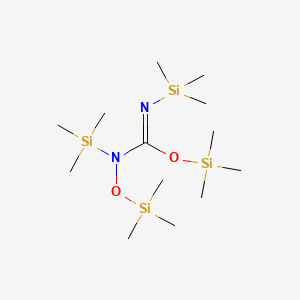
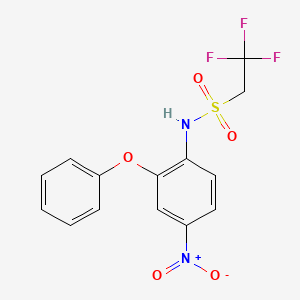

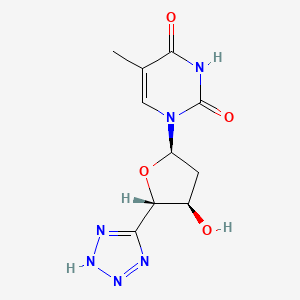
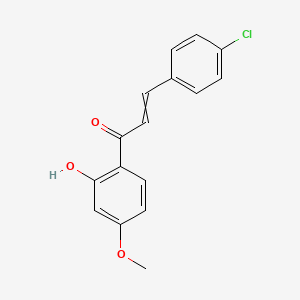
![Dodecyl(methyl)[(4-nitrophenyl)methyl]sulfanium chloride](/img/structure/B14636328.png)
